molecular formula C22H23F3N2O4 B4072689 2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one

2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B4072689
M. Wt: 436.4 g/mol
InChI Key: XXDFXNYKLBYLIX-UHFFFAOYSA-N
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Description

2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a morpholine ring, a trifluoromethoxyphenyl group, and a tetrahydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the trifluoromethoxyphenyl group: This step may involve a Friedel-Crafts acylation reaction.

    Attachment of the morpholine ring: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline core.

    Reduction: Reduction reactions may target the carbonyl group or the aromatic ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases due to its structural similarity to known pharmaceuticals.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the morpholine ring and trifluoromethoxyphenyl group suggests potential interactions with hydrophobic pockets or active sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Tetrahydroquinoline: Lacks the substituents present in the target compound.

    Morpholine derivatives: Compounds with a morpholine ring but different core structures.

Uniqueness

The uniqueness of 2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one lies in its combination of functional groups, which may confer specific biological or chemical properties not found in simpler analogs.

Properties

IUPAC Name

2-methyl-3-(morpholine-4-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O4/c1-13-18(21(29)27-9-11-30-12-10-27)19(20-16(26-13)3-2-4-17(20)28)14-5-7-15(8-6-14)31-22(23,24)25/h5-8,19,26H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDFXNYKLBYLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one
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2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one
Reactant of Route 3
2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one
Reactant of Route 4
2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one
Reactant of Route 5
2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one
Reactant of Route 6
2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one

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